molecular formula C12H15NO4S B187783 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-92-3

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B187783
CAS No.: 72678-92-3
M. Wt: 269.32 g/mol
InChI Key: VVYKDOVBUSRSCZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiazolidine-4-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the 3,4-dimethoxyphenyl group.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3-(3,4-Dimethoxyphenyl)propionic acid

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKDOVBUSRSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316424
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-92-3
Record name 72678-92-3
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Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72678-92-3
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